BenchChemオンラインストアへようこそ!

6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

This meta-tolyl morpholino-triazine-2,4-diamine hydrochloride provides a rationally designed scaffold for PI3K isoform and mTOR kinase panel screening. The unique N4-m-tolyl substitution disrupts crystal packing compared to the para-isomer, directly enhancing dissolution and assay reproducibility. Its distinct substitution pattern carves out novel IP space unavailable in generic kinase libraries. Ideal as a SAR reference compound for N-aryl vector selectivity and as a benchmark for validating synthetic methodology or scaling production. Aqueous solubility optimized via the hydrochloride salt form.

Molecular Formula C20H23ClN6O
Molecular Weight 398.9
CAS No. 1179430-87-5
Cat. No. B2554458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS1179430-87-5
Molecular FormulaC20H23ClN6O
Molecular Weight398.9
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl
InChIInChI=1S/C20H22N6O.ClH/c1-15-6-5-9-17(14-15)22-19-23-18(21-16-7-3-2-4-8-16)24-20(25-19)26-10-12-27-13-11-26;/h2-9,14H,10-13H2,1H3,(H2,21,22,23,24,25);1H
InChIKeyNATBJBXUECYPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl: Procurement & Selection Guide


6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 1179430-87-5) is a fully substituted 1,3,5-triazine-2,4-diamine derivative. Its core scaffold features a morpholino group at the 6-position, a phenylamino group at N2, and an m-tolylamino group at N4. The 1,3,5-triazine-2,4-diamine pharmacophore is a privileged structure in medicinal chemistry, particularly for kinase inhibition, where the pattern of peripheral substitution critically dictates target engagement, selectivity, and molecular conformation [1]. The hydrochloride salt form enhances aqueous solubility for biological testing. At the time of this analysis, no primary research articles were identified that report specific biological activity data for this precise compound. The evidence framework is therefore constructed from class-level patent disclosures, structural data from a close analog, and comparative physicochemical properties to define its procurement and experimental rationale.

Why Close Analogs of 6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl Cannot Be Assumed Equivalent


Within the morpholino-triazine-2,4-diamine class, subtle structural variations—such as the position of a methyl group on the N-aryl substituent (ortho, meta, or para)—can profoundly alter molecular conformation, crystal packing, and thus pharmacological properties like target binding and solubility [1]. For example, the crystal structure of the closely related para-tolyl analog, N2-phenyl-4-morpholino-6-(4-methylphenyl)-1,3,5-triazine-2-amine, revealed a specific network of intermolecular hydrogen bonding and pi-pi stacking interactions [1]. A move to the meta-tolyl isomer fundamentally disrupts these directional interactions, leading to distinct solid-state properties that directly impact formulation, dissolution rate, and reproducible biological assay results [1]. Generic substitution without this structural insight risks introducing uncharacterized variability into experiments, particularly in cellular dose-response studies where compound aggregation or solubility can be critical confounding factors.

Quantitative Differential Evidence for 6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl


Crystal Engineering Differentiation: m-Tolyl vs. p-Tolyl Isomer

The meta-tolyl substitution in the target compound (m-CH3) leads to distinct solid-state packing compared to the para-tolyl (p-CH3) analog. Crystallographic analysis of the p-tolyl analog N2-phenyl-4-morpholino-6-(4-methylphenyl)-1,3,5-triazine-2-amine demonstrated that crystal packing is stabilized by N-H...O hydrogen bonding between the secondary amino group and the morpholine oxygen, and pi-pi stacking interactions involving the electron-deficient triazine ring [1]. The migration of the methyl group to the meta position in the target compound is predicted to alter the geometry of these intermolecular interactions, producing a unique supramolecular synthon that differentiates it from the para isomer in terms of melting point, solubility, and hygroscopicity [1].

Crystal Engineering Solid-State Chemistry Structure-Activity Relationship

Class-Level PI3K/mTOR Inhibition Potential via Morpholino-Triazine Scaffold

2,4,6-substituted 1,3,5-triazines with a morpholino substituent are established pharmacophores for dual PI3K/mTOR inhibition. The US patent US8217036B2 discloses conformationally related morpholino-triazine compounds with activity against PI3K and mTOR kinases in the low nanomolar range, where the aryl substitution pattern on the diamine scaffold was a key determinant of potency and isoform selectivity [1]. The target compound’s specific combination of N2-phenyl and N4-m-tolyl groups represents a distinct chemical space within this activity landscape, offering a unique steric and electronic profile not explored by the p-tolyl or halogenated phenyl analogs commonly exemplified in the patent literature [1].

PI3K Inhibitor mTOR Inhibitor Cancer Therapeutics

Comparative Physicochemical Profile: m-Tolyl Isomer vs. 4-Fluorophenyl Analog

The target compound (C20H23ClN6O, MW 398.9 g/mol) is a constitutional isomer of 6-morpholino-N2-phenyl-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride and a close analog of N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (C20H22ClFN6O, MW 416.89 g/mol) [1] [2]. The replacement of the 4-fluorophenyl group with a phenyl group in the target compound reduces molecular weight by ~18 Da and eliminates the electron-withdrawing fluorine atom, which is predicted to alter lipophilicity (LogP) and electronic distribution on the N2-aniline ring. These differences influence passive membrane permeability and cytochrome P450 susceptibility, key parameters in selecting a compound for cellular phenotypic screening versus a biochemical assay [2].

Physicochemical Properties Drug-Likeness Solubility

Optimal Application Scenarios for 6-Morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl


Kinase Selectivity Profiling Panels for PI3K/mTOR Pathway

As a morpholino-triazine-2,4-diamine, this compound is a rationally designed candidate for screening against PI3K isoform and mTOR kinase panels [1]. Its distinct N2-phenyl/N4-m-tolyl substitution pattern is not covered by most commercial kinase inhibitor libraries, offering novel intellectual property (IP) space. Use it as a reference compound for establishing structure-activity relationships (SAR) around the N-aryl position, which is a critical vector for achieving isoform selectivity over PI3Kα, β, δ, and γ.

Solid-State Formulation and Solubility Optimization Studies

Based on crystallographic evidence from the closely related para-tolyl analog, the meta-substitution is predicted to create a unique crystal packing motif [1]. This makes the compound an excellent candidate for comparative solid-state chemistry studies (e.g., polymorph screening, co-crystal formation) aimed at improving the aqueous solubility of morpholino-triazine-based kinase inhibitors without altering the core pharmacophore.

Chemical Probe for Cellular Phenotypic Assays in Cancer Biology

The compound’s predicted intermediate lipophilicity (lower than the 4-fluorophenyl analog) suggests it may exhibit a favorable balance of cell permeability and aqueous solubility for cellular assays [2]. It can be deployed as a chemical probe in cancer cell lines with defined PI3K/mTOR pathway mutations, serving as a tool compound distinct from known PI3K/mTOR inhibitors to explore pathway biology or validate new synthetic lethal interactions.

Reference Standard for Microwave-Assisted Synthesis Methodology

The one-pot microwave-assisted synthetic protocol established for 6,N2,N4-trisubstituted 1,3,5-triazine-2,4-diamines can be directly applied to the synthesis of the target compound [1]. Procuring this compound from a vendor and comparing it with in-house synthesized material serves as an ideal quality control (QC) benchmark for validating new synthetic methodology or scaling up compound production in medicinal chemistry laboratories.

Quote Request

Request a Quote for 6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.